molecular formula C6H8N2O2 B15163191 2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate CAS No. 172906-75-1

2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate

Cat. No.: B15163191
CAS No.: 172906-75-1
M. Wt: 140.14 g/mol
InChI Key: DJFFSKRDNJNPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate is a chemical compound known for its unique structure and reactivity. This compound features a diazonium group and an enolate group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate typically involves the reaction of 2-methylprop-2-en-1-ol with a diazonium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature is maintained at a low level to ensure the stability of the diazonium group.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions in specialized reactors. The process includes the careful handling of diazonium salts, which are sensitive to temperature and light. The reaction mixture is continuously monitored, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, cyanides, and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxides and hydroxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate involves the interaction of the diazonium group with various molecular targets. The diazonium group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The enolate group can participate in nucleophilic addition reactions, further expanding the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
  • 2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]propane

Uniqueness

2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate is unique due to its combination of a diazonium group and an enolate group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

172906-75-1

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2-methylprop-2-enyl 2-diazoacetate

InChI

InChI=1S/C6H8N2O2/c1-5(2)4-10-6(9)3-8-7/h3H,1,4H2,2H3

InChI Key

DJFFSKRDNJNPQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC(=O)C=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.